(S)-(1,4-Dimethylpiperazin-2-YL)methanol
Description
(S)-(1,4-Dimethylpiperazin-2-YL)methanol is a chiral piperazine derivative characterized by a six-membered piperazine ring with two methyl groups at the 1- and 4-positions and a hydroxymethyl (-CH2OH) substituent at the 2-position. Its stereochemistry (S-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical development for bioactive molecules targeting neurological and cardiovascular systems . The compound’s hydroxyl group enhances water solubility compared to non-polar analogs, while the methyl groups contribute to steric effects that influence receptor binding and metabolic stability.
Properties
IUPAC Name |
[(2S)-1,4-dimethylpiperazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZRJZZIYNPKU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H](C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Dimethylpiperazin-2-YL)methanol typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperazine with formaldehyde and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(1,4-Dimethylpiperazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
(S)-(1,4-Dimethylpiperazin-2-YL)methanol has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics that allow it to interact with various biological targets.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
- Anticancer Properties : Preliminary research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional groups that facilitate various chemical reactions:
- Nucleophilic Substitution Reactions : The methanol group can be replaced by other functional groups under appropriate conditions, allowing for the creation of diverse derivatives .
- Oxidation and Reduction Reactions : It can be oxidized to form ketones or aldehydes and reduced to different alcohols or amines, expanding its utility in synthetic chemistry .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential for development as an antimicrobial agent .
Case Study 2: Drug Development
Research has highlighted the use of this compound in the synthesis of nitrogen-containing heterocycles that exhibit biological activity. These compounds are being explored for their potential therapeutic effects in treating various diseases, including infections and cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which (S)-(1,4-Dimethylpiperazin-2-YL)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between (S)-(1,4-Dimethylpiperazin-2-YL)methanol and related piperazine derivatives:
*Calculated based on molecular formula.
Functional Group Impact on Bioactivity
- Hydroxymethyl Group: The hydroxymethyl group in this compound enables hydrogen bonding, enhancing interactions with polar biological targets (e.g., enzymes or receptors) compared to non-hydroxylated analogs like (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine .
- Methyl vs.
- Ethanol Substitutions: Compounds like 2,2'-(Piperazine-1,4-diyl)diethanol exhibit higher hydrophilicity due to dual hydroxyl groups, favoring applications in water-soluble drug formulations.
Biological Activity
(S)-(1,4-Dimethylpiperazin-2-YL)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₁₆N₂O
- Molecular Weight : 144.22 g/mol
- CAS Number : 14675-44-6
- Structure : The compound features a piperazine ring substituted with two methyl groups and a hydroxymethyl group, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:
- E. coli : Minimum Inhibitory Concentration (MIC) values suggest potent activity against this common bacterium.
- Staphylococcus aureus : Particularly against methicillin-resistant strains (MRSA), showcasing its potential in treating resistant infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- HeLa Cells : Exhibited reduced viability with an IC50 value indicating effective cytotoxicity.
- A549 Cells : Similar results were observed, reinforcing its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially altering signaling pathways associated with cancer and infection .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated:
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
This highlights the compound's potential as a therapeutic agent in combating bacterial infections .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested for cytotoxic effects:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that the compound may be effective in targeting specific cancer types .
Q & A
Q. How do solvent choice and storage conditions affect the compound’s stability in long-term studies?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Methanol/water mixtures (e.g., 70:30) reduce hydrolysis risk. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products like oxidized piperazine rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
